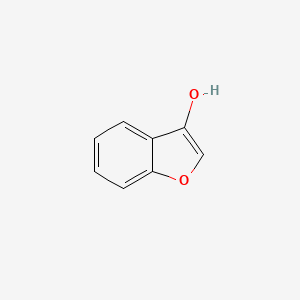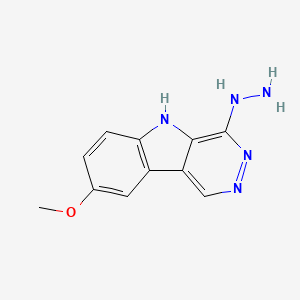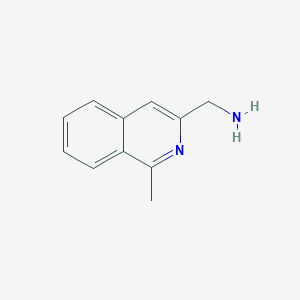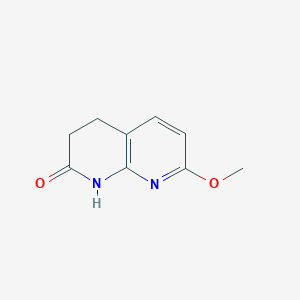
7-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one
概述
描述
7-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one, also known as GSK-3β inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been found to possess inhibitory properties against GSK-3β, a protein kinase that is involved in various cellular processes such as cell differentiation, proliferation, and apoptosis.
作用机制
The mechanism of action of 7-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one involves the inhibition of 7-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-oneβ, which is a serine/threonine protein kinase that is involved in various cellular processes such as cell differentiation, proliferation, and apoptosis. Inhibition of 7-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-oneβ has been found to have therapeutic potential in various diseases such as Alzheimer's disease, bipolar disorder, and cancer.
Biochemical and Physiological Effects
7-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one has been found to possess various biochemical and physiological effects. This compound has been found to induce apoptosis in cancer cells by inhibiting 7-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-oneβ. Additionally, this compound has been found to improve cognitive function in animal models of Alzheimer's disease by inhibiting 7-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-oneβ. Furthermore, this compound has been found to have mood-stabilizing effects in animal models of bipolar disorder.
实验室实验的优点和局限性
One of the advantages of using 7-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one in lab experiments is its inhibitory properties against 7-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-oneβ, which makes it a promising candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which requires careful consideration when designing experiments.
未来方向
There are several future directions for the research on 7-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one. One of the future directions is the development of more potent and selective inhibitors of 7-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-oneβ. Additionally, further research is needed to investigate the potential therapeutic applications of this compound in various diseases such as Alzheimer's disease, bipolar disorder, and cancer. Furthermore, the potential toxicity of this compound needs to be further investigated to ensure its safety for use in humans.
科学研究应用
7-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, bipolar disorder, and cancer. The inhibitory properties of this compound against 7-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-oneβ make it a promising candidate for the treatment of Alzheimer's disease, as the over-activation of 7-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-oneβ has been linked to the development of this disease. Additionally, this compound has been found to possess anti-cancer properties by inducing apoptosis in cancer cells.
属性
IUPAC Name |
7-methoxy-3,4-dihydro-1H-1,8-naphthyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-13-8-5-3-6-2-4-7(12)10-9(6)11-8/h3,5H,2,4H2,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWLOTNSMFTIHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(CCC(=O)N2)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00728595 | |
| Record name | 7-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00728595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one | |
CAS RN |
1075237-63-6 | |
| Record name | 7-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00728595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



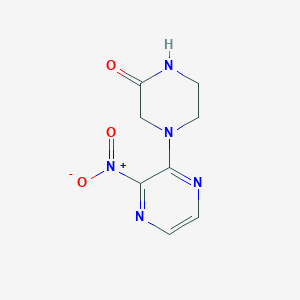
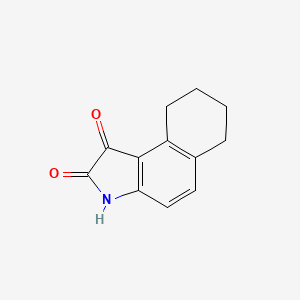
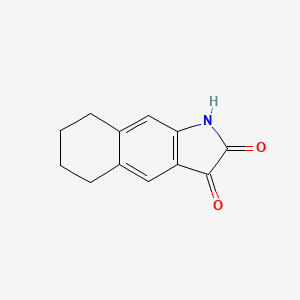
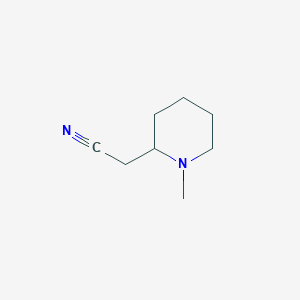

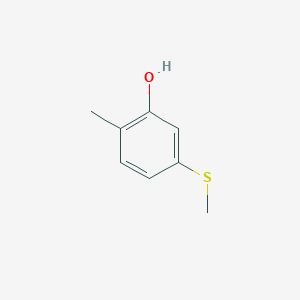
![3-Hydrazino-5,6-dihydrobenzo[h]cinnoline](/img/structure/B3345609.png)

